Cas no 2680669-16-1 (benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate)

Benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-λ6-sulfanylidenecarbamate is a specialized sulfoximine derivative with applications in organic synthesis and pharmaceutical research. Its structure features a sulfoximine moiety, which enhances reactivity and stability, making it valuable for constructing complex molecular frameworks. The presence of both amino and chloro substituents on the phenyl ring allows for selective functionalization, enabling precise modifications in target molecules. This compound is particularly useful in transition-metal-catalyzed reactions and as a precursor for bioactive intermediates. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic workflows. Suitable for research in medicinal chemistry, it offers a versatile scaffold for developing novel therapeutic agents.
benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate structure
2680669-16-1 structure
Product Name:benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate
CAS No:2680669-16-1
MF:C15H15ClN2O3S
MW:338.809201478958
CID:5621924
PubChem ID:165922534
Update Time:2025-08-05

benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidene]carbamate
    • 2680669-16-1
    • EN300-28296782
    • benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate
    • Inchi: 1S/C15H15ClN2O3S/c1-22(20,14-8-7-12(16)9-13(14)17)18-15(19)21-10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3
    • InChI Key: JUAKNSFNNFKHCZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)S(C)(=NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 338.0491912g/mol
  • Monoisotopic Mass: 338.0491912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 90.1Ų

benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate Pricemore >>

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Additional information on benzyl N-(2-amino-4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidenecarbamate

Benzyl N-(2-Amino-4-Chlorophenyl)(Methyl)Oxo-Lambda6-Sulfanylidenecarbamate: A Comprehensive Overview

Benzyl N-(2-Amino-4-Chlorophenyl)(Methyl)Oxo-Lambda6-Sulfanylidenecarbamate, commonly referred to by its CAS number 2680669-16-1, is a complex organic compound with significant applications in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential therapeutic implications. Recent advancements in chemical synthesis and computational modeling have shed light on its molecular behavior, making it a subject of interest for researchers worldwide.

The compound's structure is characterized by a benzyl group attached to a sulfanylidenecarbamate moiety, which is further substituted with an amino and chloro group on the phenyl ring. This arrangement imparts the molecule with versatile reactivity, enabling it to participate in a wide range of chemical reactions. The presence of the amino group introduces nucleophilic properties, while the chloro substituent enhances the molecule's stability and reactivity under specific conditions.

Recent studies have explored the potential of Benzyl N-(2-Amino-4-Chlorophenyl)(Methyl)Oxo-Lambda6-Sulfanylidenecarbamate in drug design, particularly in the development of bioactive compounds. Researchers have utilized computational methods to predict its binding affinity towards various biological targets, such as enzymes and receptors. These findings suggest that the compound could serve as a lead molecule for designing drugs targeting specific pathological conditions.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Recent experiments have demonstrated its potential as a component in organic light-emitting diodes (OLEDs), where it exhibits favorable charge transport characteristics.

The synthesis of Benzyl N-(2-Amino-4-Chlorophenyl)(Methyl)Oxo-Lambda6-Sulfanylidenecarbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to enhance yield and purity, ensuring scalability for industrial applications.

Moreover, the environmental impact of this compound has been a focus of recent research. Studies have examined its biodegradability and toxicity profiles, providing insights into its safe handling and disposal. These efforts align with global initiatives to promote sustainable chemistry practices.

In conclusion, Benzyl N-(2-Amino-4-Chlorophenyl)(Methyl)Oxo-Lambda6-Sulfanylidenecarbamate (CAS No: 2680669-16-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural complexity, coupled with recent advancements in chemical research, positions it as a valuable tool for innovation in both academic and industrial settings.

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